Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5
Overview
Description
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 is a useful research compound. Its molecular formula is C37H48As2N2O6S6 and its molecular weight is 959.0 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5, also known as Sulfo-Cyanine5, is a synthetic dye that belongs to the cyanine family . It is primarily used for labeling various biomolecules, including proteins, antibodies, peptides, and nucleic acids (DNA and RNA) . The primary targets of this compound are therefore these biomolecules, which it binds to for visualization and quantification purposes .
Mode of Action
The compound interacts with its targets through a process known as labeling. It attaches to the biomolecules in an aqueous phase without the use of any organic co-solvent . This makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents . The compound’s mode of action is therefore a physical interaction with its targets, resulting in their labeling for further analysis .
Biochemical Pathways
The compound’s labeling of biomolecules can affect these biochemical pathways by enabling the visualization and quantification of the biomolecules involved .
Pharmacokinetics
It is known that the compound is highly hydrophilic and water-soluble . This suggests that it may have good bioavailability due to its ability to dissolve in water and therefore circulate in the body.
Result of Action
The primary result of this compound’s action is the labeling of biomolecules. This allows for the visualization and quantification of these molecules, which can be crucial in various research and clinical applications . For example, it can help in identifying and tracking the distribution of specific proteins or nucleic acids within a cell or tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s labeling efficiency can be affected by the pH of the environment . It is known to be ph-insensitive, which means it can function effectively across a wide range of ph levels . Furthermore, the compound’s water solubility suggests that it can function well in aqueous environments .
Biochemical Analysis
Biochemical Properties
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 plays a significant role in biochemical reactions due to its ability to label various biomolecules. It interacts with proteins, antibodies, and other amine-containing molecules through a simple mixing reaction . The dye’s high hydrophilicity and water solubility make it particularly useful for labeling proteins that denature in the presence of organic co-solvents . The interactions between this compound and these biomolecules are primarily based on covalent bonding, which ensures stable and efficient labeling.
Cellular Effects
This compound influences various cellular processes by labeling proteins and antibodies, thereby enabling the visualization of cellular components and processes . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and study these processes in real-time. The dye’s ability to label specific proteins allows researchers to observe changes in cell function and behavior, leading to a better understanding of cellular mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye forms covalent bonds with amine groups on proteins and antibodies, leading to stable and specific labeling . This interaction can result in enzyme inhibition or activation, depending on the target protein. Additionally, the dye can influence gene expression by labeling transcription factors or other regulatory proteins, thereby affecting their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The dye is generally stable when stored at -20°C or -80°C and protected from light . Prolonged exposure to light or repeated freeze-thaw cycles can lead to degradation, reducing its effectiveness. Long-term studies have shown that the dye can maintain its labeling efficiency for several months when stored properly, but its effects on cellular function may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye effectively labels target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and metabolic pathways. Threshold effects have been noted, where a certain dosage is required to achieve effective labeling without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The dye can affect metabolic flux and metabolite levels by labeling key enzymes involved in metabolic processes . This interaction can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye’s high water solubility allows it to diffuse easily within the cellular environment, leading to its accumulation in specific compartments. This distribution is crucial for its effectiveness in labeling and tracking cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The dye’s ability to label proteins and antibodies allows it to be localized to various subcellular structures, providing valuable information on the spatial organization of cellular components and their functions.
Properties
IUPAC Name |
4-[5-(1,3,2-dithiarsolan-2-yl)-2-[5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48As2N2O6S6/c1-36(2)30-26-28(38-48-20-21-49-38)14-16-32(30)40(18-8-10-24-52(42,43)44)34(36)12-6-5-7-13-35-37(3,4)31-27-29(39-50-22-23-51-39)15-17-33(31)41(35)19-9-11-25-53(45,46)47/h5-7,12-17,26-27H,8-11,18-25H2,1-4H3,(H-,42,43,44,45,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUAZYHUQBKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48As2N2O6S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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